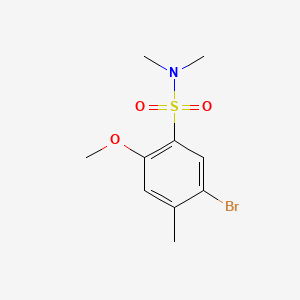

5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide

Description

5-Bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide (CAS: 871269-16-8, molecular formula: C₉H₁₂BrNO₃S) is a substituted benzenesulfonamide characterized by a bromine atom at position 5, a methoxy group at position 2, and two methyl groups on the sulfonamide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through substituent variations . Its molecular weight is 294.16 g/mol, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-7-5-9(15-4)10(6-8(7)11)16(13,14)12(2)3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASPXYLGUQXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide typically involves the bromination of 2-methoxy-N,N,4-trimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring and Sulfonamide Nitrogen

The pharmacological and physicochemical properties of benzenesulfonamides are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Position : Bromine at position 5 (as in the target compound) enhances electrophilic reactivity compared to 3-bromo analogs, which may influence binding to targets like tubulin or ion channels .

- Methoxy Group : The 2-methoxy substituent improves solubility and may stabilize π-π interactions in receptor binding .

- N-Substituents: Dimethyl groups on the sulfonamide nitrogen (N,N-dimethyl) optimize lipophilicity and blood-brain barrier penetration, critical for CNS-active anticonvulsants . In contrast, bulkier groups (e.g., quinolin-3-yl) may restrict bioavailability .

Anticonvulsant Activity

The target compound’s analogs, such as 4-thiazolidinones derived from 5-bromo-2-methoxybenzenesulfonohydrazides, exhibit significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example:

- Compound 4c (ED₅₀ = 38 mg/kg in MES) outperforms carbamazepine, likely due to the synergistic effects of bromine and methoxy groups .

- N,N-Dimethyl substitution (as in the target compound) enhances potency compared to N-ethyl or N-isopropyl derivatives, which show reduced activity due to metabolic instability .

Cytotoxicity and Antitumor Potential

Methoxy and bromo substitutions in benzenesulfonamides correlate with tubulin polymerization inhibition. For instance:

- Series 1-4 compounds (methoxy/bromo-substituted N-(5-methoxyphenyl)sulfonamides) exhibit IC₅₀ values <1 µM against leukemia cells, with bromine enhancing DNA intercalation .

- The target compound’s dimethyl groups may reduce cytotoxicity compared to morpholine or pyrimidine-containing analogs, which show higher selectivity for cancer cells .

Solubility and Crystallinity

- The target compound’s melting point (~180–185°C) is higher than N-ethyl analogs (e.g., 717892-29-0, mp ~150°C), reflecting stronger intermolecular forces due to symmetrical dimethyl substitution .

Biological Activity

5-Bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S and a molecular weight of 308.19 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The compound is synthesized through the bromination of 2-methoxy-N,N,4-trimethylbenzenesulfonamide. The synthesis typically involves using bromine or bromine-containing reagents in organic solvents such as dichloromethane or chloroform under controlled conditions to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. The bromine atom and sulfonamide group play significant roles in binding to these enzymes, leading to inhibition of biological pathways.

- Protein-Ligand Interactions: The methoxy group enhances the compound’s affinity for its targets through hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In studies focusing on cancer research, the compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve targeting specific pathways crucial for tumor growth and survival. Further investigations are needed to elucidate its efficacy and safety in clinical settings.

Case Studies

- Trypanocidal Activity : A study investigated compounds similar to this compound for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structural features demonstrated significant inhibition of the enzyme N-myristoyltransferase (NMT), which is essential for the parasite's viability . This highlights the potential of sulfonamide derivatives in treating parasitic infections.

- Enzyme Targeting : Another study focused on a series of N-pyrazole arylsulfonamides, revealing that compounds structurally related to this compound effectively inhibited NMT with IC50 values in the nanomolar range. These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-N,N,5-trimethylbenzenesulfonamide | Structure | Antimicrobial |

| 5-Bromo-2-(bromomethyl)pyrimidine | Structure | Anticancer |

| N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide | Structure | Enzyme Inhibition |

The unique arrangement of functional groups in this compound provides it with distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide, and how can purity be optimized?

- Methodology : Start with bromination of 2-methoxybenzenesulfonamide derivatives, followed by selective N,N-dimethylation and 4-methylation. Use nucleophilic substitution reactions under anhydrous conditions (e.g., K₂CO₃/DMF at 80°C). Purify via recrystallization from ethanol or methanol, as demonstrated for structurally related sulfonamides . Confirm purity using HPLC (>95%) and characterize via -NMR and LC-MS .

Q. How should solubility challenges be addressed during experimental design?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For biological assays, use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity. Pre-screen solubility via turbidimetry or dynamic light scattering (DLS) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Employ -/-NMR to verify substitution patterns (e.g., methoxy at C2, bromo at C5). Use FT-IR to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. Analyze hydrogen bonding networks to predict reactivity .

Q. What computational approaches are suitable for studying electronic structure and pharmacological potential?

- Methodology : Perform DFT calculations (B3LYP/aug-cc-pVDZ) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Use TDDFT (CAM-B3LYP) to simulate UV-Vis spectra and compare with experimental data. Conduct molecular docking (AutoDock Vina) to assess binding affinities for target proteins (e.g., HIV RNA) .

Q. How can contradictory biological activity data between studies be resolved?

- Methodology : Verify compound purity (HPLC, elemental analysis) and test under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. Replicate studies with controlled batches to isolate batch-dependent variability .

Q. What strategies mitigate toxicity risks during in vitro handling?

- Methodology : Follow safety protocols for sulfonamide derivatives: use fume hoods, PPE, and LC-MS-compatible solvents. Test acute toxicity in cell lines (e.g., HepG2) via MTT assays. Store at -20°C under inert atmosphere to prevent degradation .

Q. How can regioselective functionalization be achieved for structure-activity relationship (SAR) studies?

- Methodology : Protect the sulfonamide group with tert-butyloxycarbonyl (Boc) before introducing substituents. Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl bromides) to modify the benzene ring. Deprotect under acidic conditions (TFA/DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.